molecular formula C11H9NO3S B14683819 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide CAS No. 31848-19-8

2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide

Cat. No.: B14683819
CAS No.: 31848-19-8
M. Wt: 235.26 g/mol
InChI Key: CTZKUHWIUDBFRC-UHFFFAOYSA-N
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Description

2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzothiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using sulfur-containing reagents to form the benzothiazine ring.

    Alkylation: Introducing the propynyl group through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the double bonds or the sulfur atom.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of reduced benzothiazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the synthesis of materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2-Benzothiazin-3(4H)-one, 1,1-dioxide: Lacks the propynyl group.

    2H-1,2-Benzothiazin-3(4H)-one, 2-methyl-, 1,1-dioxide: Contains a methyl group instead of a propynyl group.

Uniqueness

The presence of the propynyl group in 2H-1,2-Benzothiazin-3(4H)-one, 2-(2-propynyl)-, 1,1-dioxide may confer unique chemical properties and biological activities compared to its analogs. This could include differences in reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

31848-19-8

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

1,1-dioxo-2-prop-2-ynyl-4H-1λ6,2-benzothiazin-3-one

InChI

InChI=1S/C11H9NO3S/c1-2-7-12-11(13)8-9-5-3-4-6-10(9)16(12,14)15/h1,3-6H,7-8H2

InChI Key

CTZKUHWIUDBFRC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)CC2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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